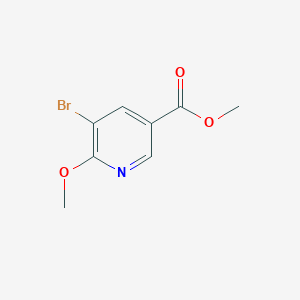

Methyl 5-bromo-6-methoxynicotinate

Übersicht

Beschreibung

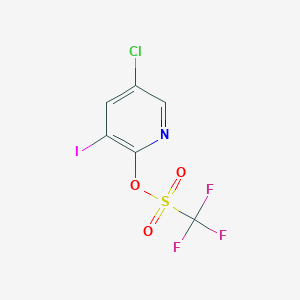

“Methyl 5-bromo-6-methoxynicotinate” is a chemical compound with the molecular formula C8H8BrNO3 . It has a molecular weight of 246.06 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a bromine atom and a methoxy group attached to a nicotinate core . The InChI code for this compound is 1S/C8H8BrNO3/c1-12-7-6(9)3-5(4-10-7)8(11)13-2/h3-4H,1-2H3 .Physical And Chemical Properties Analysis

“this compound” is a solid substance . It is stored at room temperature in an inert atmosphere .Wissenschaftliche Forschungsanwendungen

Synthesis and Building Block for Medicinal Compounds

- Methyl 5-bromo-6-methoxynicotinate serves as a valuable building block in synthesizing various medicinal compounds. For instance, it has been used in the first synthesis of methyl 2-amino-6-methoxynicotinate, which is essential for preparing fused 2-pyridones. This process involves sequential microwave-induced regioselective methoxylation, esterification, followed by reaction with p-methoxybenzylamine, and final deprotection under flow reaction hydrogenation conditions (Jeges et al., 2011).

Pharmaceutical and Antiviral Activity

- In pharmaceutical research, derivatives of this compound have been explored for their antiviral properties. For example, studies on 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, synthesized using similar compounds, showed marked inhibitory activity against retrovirus replication in cell culture (Hocková et al., 2003).

Intermediate in Anti-Inflammatory Agents Synthesis

- It is an important intermediate in the synthesis of non-steroidal anti-inflammatory agents, like nabumetone and naproxen. Research shows that 2-bromo-6-methoxynaphthalene, closely related to this compound, is used in these syntheses, indicating its importance in medicinal chemistry (Xu & He, 2010).

Synthesis of Dopamine and Serotonin Receptor Antagonists

- It has been utilized in synthesizing carboxylic acid moieties of potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonists. This showcases its role in developing treatments for neurological disorders (Hirokawa et al., 2000).

Natural Antioxidant Source

- This compound-related compounds have been identified as natural antioxidants in marine algae, implying its potential in food preservation and health supplements due to its free radical scavenging activity (Li et al., 2011).

Safety and Hazards

“Methyl 5-bromo-6-methoxynicotinate” is associated with several hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and washing thoroughly after handling .

Wirkmechanismus

Pharmacokinetics

These properties can impact the bioavailability of the compound, but more detailed studies are needed to fully understand the pharmacokinetics of Methyl 5-bromo-6-methoxynicotinate.

Action Environment

It is generally recommended to store the compound in an inert atmosphere at room temperature .

Biochemische Analyse

Biochemical Properties

Methyl 5-bromo-6-methoxynicotinate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain cytochrome P450 enzymes, particularly CYP1A2 . This inhibition can affect the metabolism of various substrates, leading to altered biochemical pathways. Additionally, this compound can bind to specific receptors, modulating their activity and influencing downstream signaling pathways.

Cellular Effects

The effects of this compound on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in oxidative stress responses, leading to changes in cellular redox states . Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and biosynthetic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, the compound’s interaction with cytochrome P450 enzymes results in the inhibition of their catalytic activity, affecting the metabolism of endogenous and exogenous compounds. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under inert atmosphere and room temperature conditions . Its degradation products can have distinct biochemical activities, which may contribute to the observed temporal effects in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways . At high doses, this compound can induce toxic effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . The compound can also affect metabolic flux by modulating the activity of key enzymes in glycolysis, the tricarboxylic acid cycle, and other metabolic pathways. These interactions can lead to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, leading to its accumulation in certain cellular compartments. Additionally, this compound can bind to intracellular proteins, influencing its localization and activity within the cell.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be targeted to particular organelles, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals . This subcellular localization is crucial for the compound’s activity, as it allows this compound to interact with specific biomolecules and exert its biochemical effects.

Eigenschaften

IUPAC Name |

methyl 5-bromo-6-methoxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-12-7-6(9)3-5(4-10-7)8(11)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOBYBCUAQNLBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673242 | |

| Record name | Methyl 5-bromo-6-methoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

93349-99-6 | |

| Record name | 3-Pyridinecarboxylic acid, 5-bromo-6-methoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93349-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-bromo-6-methoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1463438.png)

![ethyl 2-{6-bromo-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-3-yl}acetate](/img/structure/B1463443.png)

amine hydrochloride](/img/structure/B1463444.png)

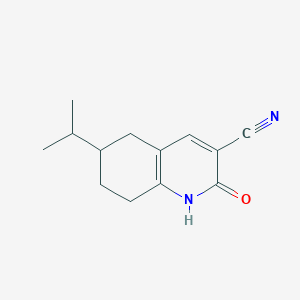

![(8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride](/img/structure/B1463449.png)